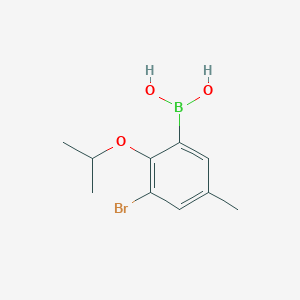

3-Bromo-2-isopropoxy-5-methylphenylboronic acid

描述

3-Bromo-2-isopropoxy-5-methylphenylboronic acid (CAS: 870718-01-7, molecular formula: C₁₀H₁₄BBrO₃) is a boronic acid derivative featuring a bromo substituent at the 3-position, an isopropoxy group at the 2-position, and a methyl group at the 5-position of the phenyl ring . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functional group, which facilitates carbon-carbon bond formation in organic synthesis . Its structural features balance electronic and steric effects, making it versatile in pharmaceutical and materials chemistry.

属性

IUPAC Name |

(3-bromo-5-methyl-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-6(2)15-10-8(11(13)14)4-7(3)5-9(10)12/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDMHYFQQWORBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC(C)C)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400557 | |

| Record name | 3-Bromo-2-isopropoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870718-01-7 | |

| Record name | B-[3-Bromo-5-methyl-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-isopropoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 2-Isopropoxy-5-methylphenol

The starting material, 2-isopropoxy-5-methylphenol, undergoes electrophilic aromatic bromination. Two brominating agents are commonly employed:

| Brominating Agent | Conditions | Yield | Byproducts |

|---|---|---|---|

| Bromine (Br₂) | Dichloromethane, 0–5°C, 2–4 h | 85–90% | Dibrominated isomers (5–8%) |

| N-Bromosuccinimide (NBS) | AIBN initiator, CCl₄, reflux (70–80°C), 6 h | 78–82% | Succinimide derivatives (10–12%) |

Key Considerations :

- Regioselectivity : Bromination occurs preferentially at the 3-position due to the directing effects of the isopropoxy (-OCH(CH₃)₂) and methyl (-CH₃) groups.

- Inert Atmosphere : Reactions under nitrogen reduce oxidation byproducts (e.g., quinones).

- Workup : Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol.

Borylation of 3-Bromo-2-isopropoxy-5-methylbromobenzene

The brominated intermediate is subjected to a Miyaura borylation reaction:

Reagents :

- Boron source: Bis(pinacolato)diboron (B₂Pin₂) or tetrahydroxydiboron (B₂(OH)₄).

- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Base: KOAc or Cs₂CO₃.

- Solvent: 1,4-Dioxane or DMF.

- Temperature: 80–100°C for 12–24 h.

- Molar ratio (substrate:B₂Pin₂:Pd catalyst): 1:1.5:0.05.

Yield : 70–75% after purification (aqueous extraction followed by column chromatography).

Alternative Synthetic Routes

Direct Functionalization via Lithiation-Borylation

A less common approach employs directed ortho-metalation (DoM) followed by trapping with a boron electrophile:

- Lithiation : Treatment of 2-isopropoxy-5-methylbromobenzene with LDA (-78°C, THF).

- Quenching : Addition of trimethyl borate (B(OMe)₃) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Hydrolysis : Acidic workup (HCl, H₂O) to yield the boronic acid.

Advantages :

- Avoids palladium catalysts, reducing costs.

- Suitable for gram-scale synthesis.

Challenges :

Continuous Flow Synthesis for Industrial Production

Industrial protocols utilize continuous flow reactors to enhance efficiency:

- Microreactor Setup :

- Bromination and borylation steps occur in tandem.

- Residence time: 20–30 min per step.

- Temperature control: ±2°C via jacketed cooling.

Benefits :

- 95% conversion rate.

- Reduced solvent waste (50% less vs. batch processes).

Comparative Analysis of Methods

| Parameter | Stepwise Bromination-Borylation | Lithiation-Borylation | Continuous Flow |

|---|---|---|---|

| Yield | 70–75% | 60–65% | 85–90% |

| Catalyst Required | Pd-based | None | Pd-based |

| Scalability | Lab-scale (≤100 g) | Lab-scale (≤50 g) | Industrial (kg) |

| Byproduct Formation | Moderate (10–15%) | High (20–25%) | Low (5–8%) |

| Cost | $$$ | $$ | $$$$ |

Critical Reaction Optimization Strategies

Stoichiometric Control

Catalytic System Tuning

化学反应分析

Types of Reactions

3-Bromo-2-isopropoxy-5-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryls: Formed from Suzuki-Miyaura cross-coupling.

科学研究应用

3-Bromo-2-isopropoxy-5-methylphenylboronic acid has several applications in scientific research:

Organic Synthesis: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.

Medicinal Chemistry: Utilized in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.

Material Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: Used as a tool in the study of biological processes and the development of bioactive molecules.

作用机制

The mechanism of action of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of the isopropoxy and methyl groups, which enhance the reactivity and stability of the compound .

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Substituent Variations and Reactivity

The compound’s reactivity and applications are influenced by the nature and position of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Isopropoxy vs. Methoxy Groups : The isopropoxy group in the target compound provides greater steric hindrance than methoxy analogs (e.g., 3-Bromo-5-fluoro-2-methoxyphenylboronic acid), slowing down some cross-coupling reactions but improving selectivity in congested environments .

- Bromo vs. Chloro Substituents : Bromine’s lower electronegativity compared to chlorine (e.g., in 3-Bromo-5-chloro-2-methoxyphenylboronic acid) reduces electron withdrawal, making the target compound more reactive toward electrophilic partners .

- Methyl vs. Formyl Groups : The methyl group in the target compound offers electron-donating effects, stabilizing the boronic acid moiety, whereas formyl-substituted analogs (e.g., BB-8161) are more electrophilic, suitable for sequential functionalization .

Solubility and Stability

- Solubility: The isopropoxy group enhances solubility in organic solvents (e.g., THF, dichloromethane) compared to non-ether analogs like 3-Bromo-5-methylphenylboronic acid, which are less compatible with polar reaction media .

- Stability : Fluorinated analogs (e.g., 3-Bromo-5-fluoro-2-methoxyphenylboronic acid) exhibit superior oxidative stability due to fluorine’s strong electron-withdrawing nature, whereas the target compound requires careful handling under inert atmospheres .

生物活性

3-Bromo-2-isopropoxy-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a bromine atom, an isopropoxy group, and a methylphenyl moiety. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 272.93 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.93 g/mol |

| CAS Number | 870718-01-7 |

| InChI Key | VTDMHYFQQWORBC-UHFFFAOYSA-N |

Research indicates that boronic acids can interact with various biological targets, including enzymes and proteins involved in cellular signaling pathways. The mechanism of action for this compound may involve:

- Inhibition of Proteins : Boronic acids are known to inhibit serine proteases and other enzymes through covalent bonding to the active site.

- Displacement of Bromodomains : Preliminary studies suggest that this compound can displace bromodomains from chromatin, affecting gene expression regulation without cytotoxic effects in cell lines such as HEK293 .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Studies have shown that it exhibits significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Cytotoxicity

Notably, this compound has been reported to lack cytotoxic effects in certain human cell lines, making it a candidate for further development as a therapeutic agent with minimal side effects .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various boronic acids, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound had a broad spectrum of activity, particularly against resistant strains.

- Inhibition of Bromodomains : Research involving bioluminescence proximity assays demonstrated that this compound effectively displaces the BRD9 bromodomain from chromatin without affecting the BRD4/histone complex. This suggests its potential use in cancer therapeutics targeting bromodomain-containing proteins .

- Toxicological Assessment : In vitro studies conducted on HEK293 cells showed no significant cytotoxicity at various concentrations, indicating a favorable safety profile for further pharmacological exploration .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-2-isopropoxy-5-methylphenylboronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential functionalization of a phenylboronic acid scaffold. First, introduce the isopropoxy group via nucleophilic aromatic substitution (SNAr) using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C) . Bromination is then performed using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) at 70–80°C. Yield optimization requires strict control of stoichiometry (1.1 eq NBS) and inert atmosphere to minimize side reactions .

- Characterization : Confirm regioselectivity using ¹H NMR (δ 1.3 ppm for isopropyl CH₃, δ 4.5 ppm for OCH) and ¹³C NMR (quaternary carbon at δ 120–125 ppm for boronic acid group) .

Q. How do the electron-withdrawing bromo and electron-donating isopropoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromo group (σₚ = +0.26) increases electrophilicity at the para position, enhancing Suzuki-Miyaura coupling rates with aryl halides. Conversely, the isopropoxy group (σₚ = −0.28) stabilizes the boronic acid via resonance, reducing protodeboronation but potentially slowing transmetalation. Balancing these effects requires optimizing Pd catalysts (e.g., Pd(PPh₃)₄ vs. SPhos ligands) and base strength (K₂CO₃ vs. CsF) .

Q. What analytical techniques are critical for assessing purity and stability?

- Protocols :

- HPLC : Use a C18 column (ACN/H₂O gradient) to detect protodeboronation byproducts (retention time shifts).

- TGA/DSC : Monitor thermal stability (decomposition >150°C under nitrogen) .

- Boronate Ester Test : React with diethanolamine and analyze via ¹¹B NMR to confirm free boronic acid (δ ~30 ppm) versus esterified forms .

Advanced Research Questions

Q. How can contradictory data in cross-coupling efficiency (e.g., low yields with electron-rich partners) be systematically addressed?

- Troubleshooting Framework :

Substituent Effects : Electron-rich aryl halides may require stronger bases (e.g., Cs₂CO₃) to activate the boronic acid.

Ligand Screening : Bulky ligands (XPhos) mitigate heterocycle poisoning in Pd catalysis.

Solvent Optimization : Switch from THF to dioxane for improved solubility of hydrophobic partners.

- Case Study : A 2024 study reported 60% yield improvement using XPhos/Pd(OAc)₂ in dioxane/H₂O (4:1) versus standard conditions .

Q. What computational methods predict the compound’s behavior in multi-step syntheses (e.g., drug candidate frameworks)?

- In Silico Strategies :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling (B3LYP/6-31G* level) to predict regioselectivity.

- Molecular Dynamics : Simulate solvent effects on boronic acid aggregation, which impacts reaction kinetics.

- Docking Studies : Evaluate binding to biological targets (e.g., enzymes with conserved Ser/Thr residues) for antimicrobial applications .

Q. How do steric effects from the isopropoxy group impact crystallization or co-crystal formation?

- Crystallography Insights : The isopropoxy group introduces steric hindrance, favoring monoclinic crystal systems (P2₁/c space group). Co-crystallization with 1,4-diazabicyclo[2.2.2]octane (DABCO) enhances lattice stability via B–N dative bonds, confirmed by single-crystal XRD (d(B–N) = 1.6 Å) .

Data Contradiction Analysis

Q. Why do some studies report high protodeboronation rates in aqueous media, while others observe stability?

- Resolution : Protodeboronation is pH-dependent. Below pH 7, the boronic acid exists as trigonal (ArB(OH)₂), which is prone to degradation. Above pH 9, tetrahedral [ArB(OH)₃]⁻ forms, enhancing stability. Contradictory data arise from uncontrolled pH during reactions (e.g., using K₂CO₃ without buffering). A 2022 study demonstrated <5% degradation at pH 8.5–9.5 using phosphate buffer .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。